

# Application Notes & Protocols: Ultrasonic-Assisted Extraction of Dencichine from Medicinal Herbs

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## Compound of Interest

Compound Name: Dencichine

Cat. No.: B1670246

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## Introduction

**Dencichine**, also known as  $\beta$ -N-oxalyl-L- $\alpha,\beta$ -diaminopropionic acid ( $\beta$ -ODAP), is a non-protein amino acid found in medicinal plants such as *Panax notoginseng*. It is recognized for its significant hemostatic, anti-inflammatory, and neuroprotective properties. Ultrasonic-Assisted Extraction (UAE) is a highly efficient method for extracting **Dencichine** from plant matrices. This technique utilizes acoustic cavitation to disrupt cell walls, thereby enhancing solvent penetration and improving mass transfer, which leads to higher extraction yields in shorter times compared to conventional methods.

These application notes provide detailed protocols for the ultrasonic-assisted extraction of **Dencichine** and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).

## Data Presentation

### Table 1: Single-Factor Optimization of Ultrasonic-Assisted Extraction of Dencichine from *Panax notoginseng*

Parameter	Levels Tested	Optimal Level	Dencichine Yield (mg/g)
Acetonitrile Volume	60%, 70%, 80%	70%	8.76 ± 0.04
Ultrasonic Temperature	0°C, 20°C, 40°C, 60°C	20°C	8.01 ± 0.32
Ultrasonic Time	15 min, 45 min, 75 min, 105 min	105 min	10.14 ± 0.41

Note: While 105 minutes yielded the highest result, 75 minutes was not significantly different (9.24 ± 0.29 mg/g) and may be more time-efficient.

## Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Dencichine

Parameter	Optimized Value
Solvent	70% Acetonitrile
Ultrasonic Temperature	20°C
Ultrasonic Time	45 minutes
Ultrasonic Frequency	37 kHz

These parameters were determined by response surface methodology for optimal extraction efficiency and practicality.

## Experimental Protocols

### Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Dencichine

#### 1. Sample Preparation:

- Dry the plant material (e.g., *Panax notoginseng* roots, stems, leaves) and grind it into a fine powder.

## 2. Extraction Procedure:

- Weigh 100 mg of the powdered plant material and place it into a suitable extraction vessel.
- Add 1.0 mL of 70% acetonitrile in water to the vessel.
- Place the vessel in an ultrasonic cleaner operating at a frequency of 37 kHz.
- Sonicate the mixture for 45 minutes at a constant temperature of 20°C.
- After sonication, centrifuge the mixture at 9,168 x g for 3 minutes.
- Collect the supernatant.

## 3. Post-Extraction Sample Preparation:

- Take 300 µL of the supernatant and add 700 µL of acetonitrile.
- Sonicate the mixture for an additional 10 minutes.
- Centrifuge at 13,201 x g for 5 minutes.
- Transfer the final supernatant to an HPLC vial for analysis.
- Store the samples at 4°C until injection.

# Protocol 2: Quantification of Dencichine by High-Performance Liquid Chromatography (HPLC)

## 1. Standard Preparation:

- Accurately weigh 1.0 mg of **Dencichine** standard and dissolve it in 1.0 mL of deionized water to prepare a stock solution.
- Prepare a series of standard solutions at different concentrations (e.g., 6.25 to 400 µg/mL) by diluting the stock solution with acetonitrile.

## 2. HPLC Conditions:

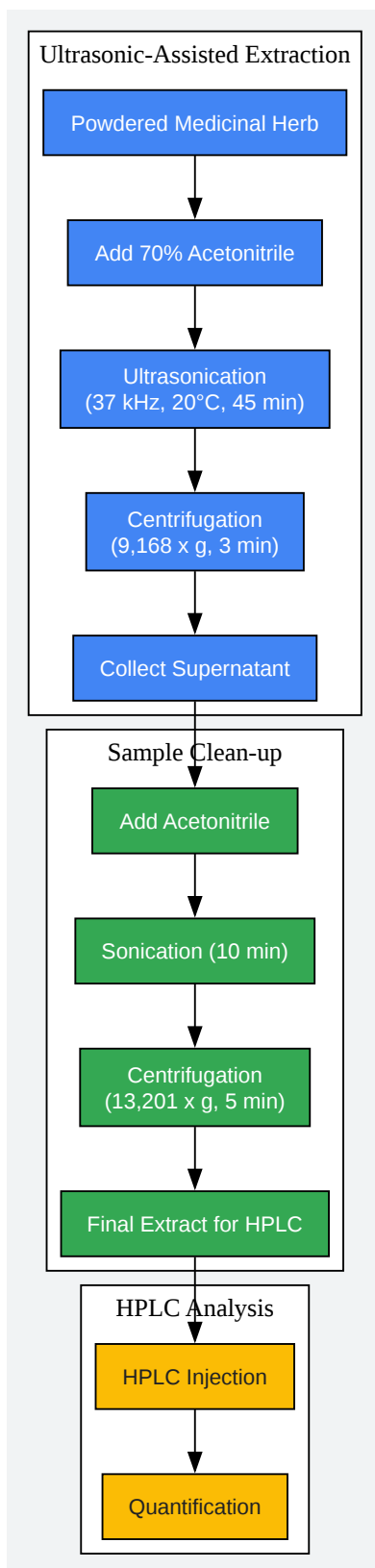
- HPLC System: A system equipped with a Diode Array Detector (DAD).
- Column: Synchronis HILIC (2.1 × 150 mm).
- Mobile Phase: 75% acetonitrile and 25% ammonium formate.
- Injection Volume: 10 µL.
- Detection Wavelength: 215 nm.

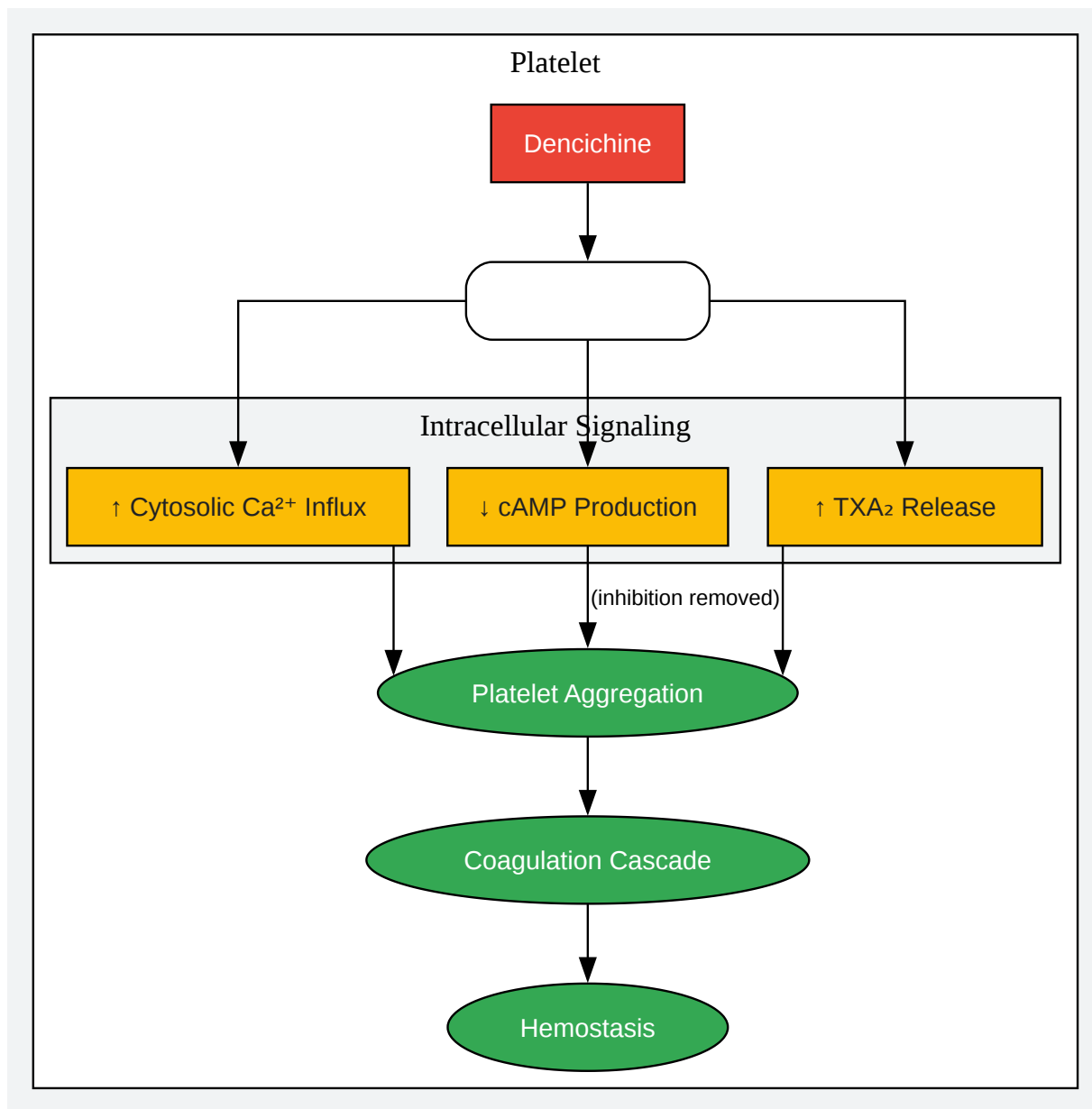
### 3. Analysis:

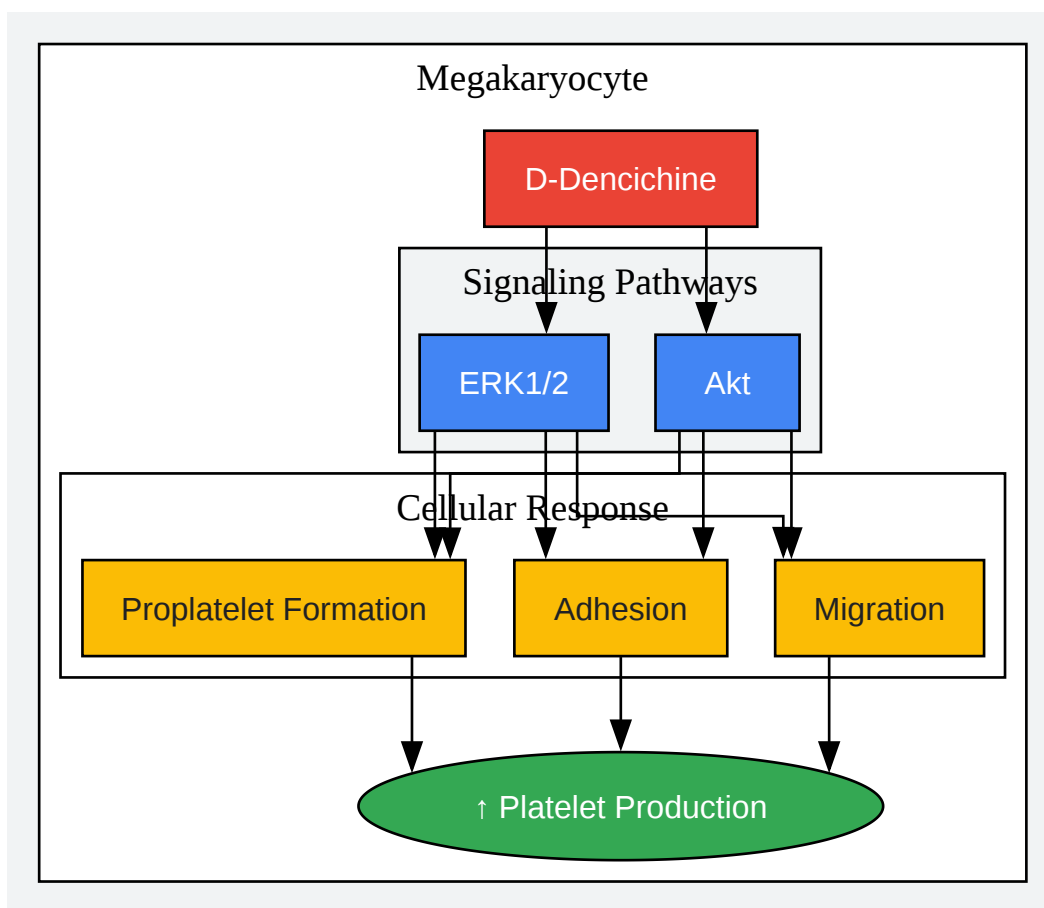
- Inject the prepared standards and sample extracts into the HPLC system.
- Construct a calibration curve by plotting the peak area of the **Dencichine** standard against its concentration.
- Determine the concentration of **Dencichine** in the sample extracts by comparing their peak areas with the calibration curve.

## Visualizations

### Signaling Pathways of Dencichine







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